2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide is a synthetic compound with the molecular formula CHClNO. It belongs to the class of isonicotinamides, which are derivatives of isonicotinic acid and are known for their various pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
The compound can be synthesized through various chemical methods, often involving the reaction of isonicotinic acid derivatives with diethylamine and chlorinating agents. Its relevance in research is underscored by its use in studies related to drug design and development.
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide is classified as:
The synthesis of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide typically involves a multi-step process:
For example, a common method involves:
The molecular structure of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide features:
The compound can undergo various chemical reactions, including:
For instance, when treated with strong bases or nucleophiles, the chlorine atom can be substituted, leading to new derivatives that may exhibit different biological activities.
The mechanism of action of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. It may modulate signaling pathways relevant to cancer cell proliferation or neuroprotection.
Research indicates that compounds in this class may inhibit certain enzymes critical for tumor growth or neuronal damage, thereby providing therapeutic benefits in treating malignancies or neurodegenerative diseases.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize these properties further.
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective therapeutic agents through strategic modifications of existing chemical frameworks.
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide serves as a critical precursor in positron emission tomography (PET) tracer development due to its structural compatibility with nucleophilic aromatic substitution reactions. The molecule features a chemically activated pyridine ring where the electron-withdrawing nature of the carboxamide group significantly enhances the electrophilicity of the ortho-chloro position [4]. This electronic activation is essential for efficient isotopic exchange with fluorine-18 (t₁/₂ = 109.7 min), particularly under mild conditions required for preserving the integrity of the tertiary amine functionality [1] [7]. The diethylaminoethyl side chain provides solubility enhancement in polar aprotic solvents (e.g., DMSO, acetonitrile) commonly employed in radiolabeling, facilitating homogeneous reaction conditions critical for reproducible yields [4].
Structural analogs demonstrate that substitution patterns profoundly influence radiolabeling efficiency. Precursors bearing electron-donating groups adjacent to the chloro substituent exhibit substantially reduced reactivity toward [¹⁸F]fluoride, while those with additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) enable faster reaction kinetics but risk decomposition of the diethylaminoethyl moiety under harsh conditions [2] [7]. Optimization studies reveal that protecting group strategies for the terminal amine are generally unnecessary due to the steric hindrance imparted by the diethyl groups, simplifying the synthetic pathway compared to primary amine analogs [1].
Table 1: Precursor Structural Features Enabling Efficient Radiolabeling
Structural Element | Function in Radiolabeling | Optimal Configuration |
---|---|---|
Pyridine C-2 Chloro | Leaving Group | Unmodified chloro |
Carboxamide at C-4 | Electronic Activation | N-[2-(diethylamino)ethyl] |
Tertiary Amine | Solubility Modifier | Diethylaminoethyl |
Ring Substitution Pattern | Reactivity Control | No additional electron donors |
Direct radiofluorination of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide employs anhydrous [¹⁸F]KF/Kryptofix 222 complex in dimethyl sulfoxide (DMSO) between 120-140°C for 10-15 minutes. This methodology capitalizes on the electron-deficient nature of the pyridine ring, where the carboxamide group at C-4 provides sufficient activation for nucleophilic displacement without requiring copper catalysis [4] [7]. The reaction follows a bimolecular aromatic substitution (SₙAr) mechanism with a calculated activation energy of approximately 85 kJ/mol, as determined through Arrhenius plots of reaction kinetics [7].
Critical parameters governing radiochemical yield (RCY) include:
The reactive [¹⁸F]fluoride species is generated through azeotropic drying of cyclotron-produced [¹⁸F]fluoride in acetonitrile, followed by resuspension in anhydrous DMSO containing the precursor. This methodology achieves non-decay-corrected RCY of 65.2 ± 4.8% (n=15) within a total synthesis time of 45 minutes from end-of-bombardment, representing a significant improvement over analogous 2-chloropyridine derivatives lacking the activating carboxamide group [4] [7].
The formulated 2-[¹⁸F]Fluoro-N-[2-(diethylamino)ethyl]isonicotinamide exhibits exceptional stability at room temperature, retaining >95% radiochemical purity over 4 hours post-synthesis—a critical attribute for clinical distribution networks. Accelerated stability studies at 40°C demonstrate that radiolytic decomposition constitutes the primary degradation pathway, producing [¹⁸F]fluoride (3.2%/h) and a polar radioactive impurity tentatively identified as ring-opened aldehyde (1.8%/h) [1] [8]. This decomposition is effectively mitigated through formulation with radical scavengers (gentisic acid 0.1% w/v), extending shelf-life to >8 hours without compromising biocompatibility [8].
For scalable production, the synthesis employs a disposable cassette system on automated modules (e.g., GE TRACERlab™ FX₂N), where the entire process from [¹⁸F]fluoride concentration to final formulation requires 52 ± 3 minutes. The methodology demonstrates excellent batch-to-batch consistency across production scales:
Production Scale (GBq) | RCY (non-decay-corrected) | Specific Activity (GBq/μmol) | Failure Rate (%) |
---|---|---|---|
5-10 | 62.3 ± 5.1% | 78.4 ± 9.2 | 2.1 |
10-20 | 58.7 ± 6.3% | 75.6 ± 11.3 | 3.8 |
20-50 | 54.9 ± 7.5% | 69.8 ± 13.7 | 6.4 |
The observed yield reduction at higher scales primarily stems from increased radiolysis during concentration steps and wall adsorption losses in tubing, both addressable through process refinements rather than molecular instability [1] [8] [10]. Current optimization focuses on implementing microfluidic reactors to maintain high specific activity (>100 GBq/μmol) at clinical production scales (>50 GBq), leveraging the precursor's solubility and thermal stability advantages [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: